molecular formula C26H27N5 B384497 1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612523-34-9

1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B384497
CAS No.: 612523-34-9
M. Wt: 409.5g/mol
InChI Key: GMYIAWPQAFOWQH-UHFFFAOYSA-N
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Description

1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, a benzimidazole moiety, and a nitrile group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate, which is then reacted with a piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-(4-(2,4-Dimethylbenzyl)-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-(4-Methyl-1-piperidinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the isopropyl group and the nitrile functionality. These contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5/c1-19(2)21-16-25(30-14-12-29(13-15-30)18-20-8-4-3-5-9-20)31-24-11-7-6-10-23(24)28-26(31)22(21)17-27/h3-11,16,19H,12-15,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYIAWPQAFOWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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